3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde

Catalog No.
S3307005
CAS No.
1404379-03-8
M.F
C10H18O
M. Wt
154.253
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde

CAS Number

1404379-03-8

Product Name

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde

IUPAC Name

3-(2,2-dimethylpropyl)cyclobutane-1-carbaldehyde

Molecular Formula

C10H18O

Molecular Weight

154.253

InChI

InChI=1S/C10H18O/c1-10(2,3)6-8-4-9(5-8)7-11/h7-9H,4-6H2,1-3H3

InChI Key

IXXCSDOJDCPNAH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1CC(C1)C=O

Solubility

not available

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a carbaldehyde functional group attached to a 2,2-dimethylpropyl substituent. Its molecular formula is C10H18OC_{10}H_{18}O, indicating the presence of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural features and reactivity .

There is no current information available regarding the specific mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde in any biological system.

As information on this specific compound is limited, it's best to handle it with general laboratory precautions for organic chemicals. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.

Future Research Directions

Given the scarcity of information on 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde, potential research directions could involve:

  • Synthesis and characterization of the molecule to determine its physical and chemical properties experimentally.
  • Exploration of its reactivity in various chemical transformations to understand its potential applications in organic synthesis.
  • Investigation of its biological activity, if any, to determine its role in biological systems.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound may undergo nucleophilic substitution reactions at the cyclobutane ring with various reagents, including halogens or other nucleophiles .

Major Products Formed

  • Oxidation: Produces 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid.
  • Reduction: Yields 3-(2,2-dimethylpropyl)cyclobutan-1-ol.
  • Substitution: Results in various substituted cyclobutane derivatives depending on the nucleophile used.

The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde typically involves several synthetic routes:

  • Cyclization of Precursors: A common approach involves cyclizing a suitable precursor like a 2,2-dimethylpropyl-substituted alkene.
  • Introduction of the Aldehyde Group: This can be achieved using oxidizing agents such as ozone or other reagents that facilitate the formation of the carbaldehyde functionality.

Industrial production methods may involve optimizing reaction conditions for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde has several applications across various fields:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic properties and as a precursor in drug development.
  • Specialty Chemicals: Used in the synthesis of specialty chemicals and materials due to its unique structural properties .

Studies on the interactions of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde with biomolecules indicate that it may modulate enzyme activity or receptor function through covalent bonding or other mechanisms. These interactions are crucial for understanding its potential therapeutic applications and biological effects.

Several compounds share structural similarities with 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(3-Fluoropropyl)cyclobutane-1-carbaldehydeC8H13FOC_{8}H_{13}FOContains fluorine; enhances lipophilicity
1-(3-Chloropropyl)cyclobutane-1-carbaldehydeC8H13ClOC_{8}H_{13}ClOContains chlorine; alters reactivity
1-(3-Bromopropyl)cyclobutane-1-carbaldehydeC8H13BrOC_{8}H_{13}BrOContains bromine; different electrophilic properties
1-(3-Methylpropyl)cyclobutane-1-carbaldehydeC9H16OC_{9}H_{16}OMethyl substitution affects steric hindrance

Uniqueness

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is unique due to its specific combination of a cyclobutane structure and a bulky 2,2-dimethylpropyl group. This configuration influences its reactivity and potential applications in ways that differ from other similar compounds. The steric bulk provided by the substituent can enhance selectivity in

XLogP3

2.7

Dates

Modify: 2024-04-14

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